molecular formula C9H7NO6 B1590489 3-(Methoxycarbonyl)-4-nitrobenzoic Acid CAS No. 64152-09-6

3-(Methoxycarbonyl)-4-nitrobenzoic Acid

Cat. No.: B1590489
CAS No.: 64152-09-6
M. Wt: 225.15 g/mol
InChI Key: KRACQAXEQJJYLE-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-4-nitrobenzoic acid is a chemical compound with significant applications in various fields such as organic synthesis, pharmaceuticals, and material science. This compound is characterized by its molecular structure, which includes a methoxycarbonyl group and a nitro group attached to a benzoic acid framework.

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale nitration reactions, ensuring precise control over reaction conditions to achieve high yields and purity. The process involves continuous monitoring and optimization to maintain safety and efficiency.

    Types of Reactions:

    • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or their derivatives.

    • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(methoxycarbonyl)-4-aminobenzoic acid.

    • Substitution: The compound can participate in substitution reactions, where the nitro group is replaced by other functional groups.

    Common Reagents and Conditions:

    • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

    • Substitution: Various nucleophiles and electrophiles under controlled conditions.

    Major Products Formed:

    • Oxidation: this compound can be oxidized to this compound derivatives.

    • Reduction: The major product is 3-(methoxycarbonyl)-4-aminobenzoic acid.

    • Substitution: The products depend on the specific nucleophile or electrophile used.

    Scientific Research Applications

    3-(Methoxycarbonyl)-4-nitrobenzoic acid is widely used in scientific research due to its versatile chemical properties:

    • Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    • Biology: The compound is used in biochemical studies to understand the effects of nitro groups on biological systems.

    • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

    Mechanism of Action

    The mechanism by which 3-(methoxycarbonyl)-4-nitrobenzoic acid exerts its effects involves its interaction with molecular targets and pathways:

    • Molecular Targets: The nitro group can interact with enzymes and receptors, influencing biological processes.

    • Pathways: The compound may modulate signaling pathways related to inflammation and pain, making it a candidate for therapeutic applications.

    Comparison with Similar Compounds

    • 3-(Methoxycarbonyl)benzoic Acid: Lacks the nitro group, resulting in different chemical and biological properties.

    • 4-Nitrobenzoic Acid: Does not have the methoxycarbonyl group, leading to variations in reactivity and applications.

    • 3-(Methoxycarbonyl)-5-nitrobenzoic Acid: Similar structure but with a different position of the nitro group, affecting its properties and uses.

    Uniqueness: 3-(Methoxycarbonyl)-4-nitrobenzoic acid is unique due to the combination of the methoxycarbonyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

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    Properties

    IUPAC Name

    3-methoxycarbonyl-4-nitrobenzoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H7NO6/c1-16-9(13)6-4-5(8(11)12)2-3-7(6)10(14)15/h2-4H,1H3,(H,11,12)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KRACQAXEQJJYLE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H7NO6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10493227
    Record name 3-(Methoxycarbonyl)-4-nitrobenzoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10493227
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    225.15 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    64152-09-6
    Record name 3-(Methoxycarbonyl)-4-nitrobenzoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10493227
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 3-(Methoxycarbonyl)-4-nitrobenzoic acid
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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